molecular formula C12H16ClNO2 B12814596 3-Amino-6-phenyl-5-hexenoic acid hydrochloride

3-Amino-6-phenyl-5-hexenoic acid hydrochloride

Cat. No.: B12814596
M. Wt: 241.71 g/mol
InChI Key: OREIHEVSPFNFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3R,5E)-3-amino-6-phenylhex-5-enoic acid hydrochloride . This nomenclature specifies:

  • Stereochemistry : The chiral center at position 3 adopts an R configuration.
  • Double bond geometry : The E (trans) configuration at the 5-position of the hexenoic acid backbone.
  • Functional groups : An amino group (-NH₂) at position 3, a carboxylic acid (-COOH) at position 6, and a hydrochloride salt form.

The structural formula (Figure 1) can be represented as:

  • SMILES : O=C(O)CC(N)CC=CC1=CC=CC=C1.Cl
  • InChI : InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H/b7-4+;/t11-;/m1./s1

The hexenoic acid backbone contains six carbon atoms, with a phenyl group substituted at position 6 and a conjugated double bond between positions 5 and 6.

CAS Registry Number and Alternative Chemical Designations

The compound is registered under multiple Chemical Abstracts Service (CAS) numbers, reflecting its stereochemical variants and salt forms:

CAS Registry Number Chemical Designation Source
270596-35-5 (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride PubChem, AA Blocks
1312603-46-5 3-Amino-6-phenyl-5-hexenoic acid hydrochloride (unspecified stereochemistry) Parchem
270263-08-6 (3S)-3-Amino-6-phenyl-5-hexenoic acid Cymit Química

Synonyms include:

  • (R)-3-Amino-(6-phenyl)-5-hexenoic acid hydrochloride
  • Styryl-D-β-homoalanine hydrochloride
  • (E,3R)-3-amino-6-phenylhex-5-enoic acid hydrochloride
  • 5-Hexenoic acid, 3-amino-6-phenyl-, (3R)-

The variability in CAS numbers arises from differences in stereochemical reporting and salt forms across suppliers.

Stereochemical Configuration Analysis (R/S Notation)

The compound exhibits chirality at carbon 3, leading to R and S enantiomers. The Cahn-Ingold-Prelog priority rules determine the configuration:

  • Chiral center (C3) :

    • Substituents: NH₂ (priority 1), COOH (priority 2), CH₂-CH=CH-Ph (priority 3), H (priority 4).
    • The descending priority order (NH₂ → COOH → CH₂-CH=CH-Ph → H) results in an R configuration for the dextrorotatory enantiomer.
  • Double bond geometry (C5–C6) :

    • The E configuration is assigned due to the trans orientation of the phenyl group and carboxylic acid moiety across the double bond.
Property (R)-Enantiomer (S)-Enantiomer
CAS Number 270596-35-5 270263-08-6
InChIKey OREIHEVSPFNFKW-QPJFETGUSA-N BYMYELCZQGMMKN-NSHDSACASA-N
Synthetic Availability Commercially available Limited availability

The (R)-enantiomer is more frequently synthesized and cataloged, likely due to its relevance in peptide mimetics and β-amino acid research.

Properties

IUPAC Name

3-amino-6-phenylhex-5-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10;/h1-7,11H,8-9,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREIHEVSPFNFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Chiral Resolution

This method focuses on enantiomeric control using chiral auxiliaries or enzymatic resolution:

  • Key Steps :
    • Condensation of isovaleraldehyde with alkyl cyanoacetate to form intermediates like 2-cyano-4-ethoxycarbonyl-3-isobutylpentanedioic acid diethyl ester.
    • Hydrolysis and decarboxylation under acidic conditions (6N HCl, reflux for ~72 hours) to yield racemic 3-aminomethyl-5-methylhexanoic acid.
    • Enzymatic resolution using α-chymotrypsin to isolate the (S)-enantiomer with >99% enantiomeric purity.

Adaptation for Target Compound :

  • Replace isovaleraldehyde with phenyl-containing aldehydes to introduce the aromatic group.
  • Modify decarboxylation conditions to retain the hexenoic acid structure.

Vinyl Grignard Addition to Pyrrolidone Intermediates

Derived from EP2537827A1, this route employs succinimide as a starting material:

Step Reagents/Conditions Intermediate Yield
a) Reduction NaBH₄ in ethanol with HCl 5-ethoxy-2-pyrrolidone 85–90%
b) Alkylation Vinyl MgBr (2–2.5 eq) 5-vinyl-2-pyrrolidone 70–75%
c) Hydrolysis 6N HCl, reflux 4-amino-5-hexenoic acid 65%

Modifications for Target Compound :

  • Introduce phenyl via Suzuki coupling at the vinyl stage.
  • Adjust hydrolysis conditions (e.g., NaOH vs. HCl) to retain stereochemistry.

Wittig Reaction-Based Approach

Inspired by fluorinated amino acid syntheses, this method uses olefination:

  • Procedure :
    • React protected amino aldehydes with phenyl-containing Wittig reagents (e.g., Ph₃P=CHCOOR).
    • Deprotect under acidic conditions (HCl/EtOH) to yield the hydrochloride salt.
  • Challenges :
    • Stereocontrol at C3 requires chiral catalysts (e.g., Jacobsen’s catalyst).
    • Double-bond geometry (E/Z) is influenced by solvent polarity and temperature.

Direct Amination of Hexenoic Acid Derivatives

A two-step process involving:

  • Synthesis of 6-phenyl-5-hexenoic acid :
    • Pd-catalyzed coupling of 5-bromo-5-hexenoate with phenylboronic acid.
  • Amination :
    • Mitsunobu reaction with phthalimide followed by hydrazine deprotection.
    • Final hydrochloride salt formation using HCl gas in ether.

Typical Yields :

  • Coupling: 60–70%
  • Amination: 50–55%

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Stereoselective Synthesis High enantiopurity (>99%) Multi-step, low overall yield (~30%) Lab-scale
Grignard Addition Commercially available starting materials Requires strict anhydrous conditions Pilot-scale
Wittig Reaction Modular phenyl introduction Stereochemistry control challenges Lab-scale
Direct Amination Shorter route Moderate yields, purification difficulties Lab-scale

Critical Reaction Parameters

  • Temperature : Hydrolysis and decarboxylation require reflux (100–110°C).
  • Catalysts : Enzymatic resolution (α-chymotrypsin) ensures enantioselectivity.
  • Solvents : Ethanol/water mixtures favor intermediate stability during Grignard reactions.

Mechanism of Action

The mechanism of action of (R,E)-3-Amino-6-phenylhex-5-enoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target. The double bond and carboxylic acid group can also play roles in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (S)-3-Amino-6-phenyl-5-hexenoic acid hydrochloride
  • CAS Number : 270263-08-6 (free acid), 332064-69-4 (hydrochloride salt) .
  • Molecular Formula: C₁₂H₁₄ClNO₂ .
  • Structure: Features a six-carbon backbone with a phenyl group at position 6, a conjugated double bond at position 5, and an amino group at position 2. The hydrochloride salt enhances solubility and stability .

Synthesis: Derived from γ-styryl-L-β-homoalanine via acid-catalyzed hydrochlorination, as inferred from analogous synthesis routes for hexenoic acid derivatives (e.g., acid chloride formation and amidation in ) .

Applications :
Primarily used in industrial and scientific research, though specific therapeutic applications remain underexplored in available literature .

Comparison with Structurally Similar Compounds

Analogous Unsaturated Amino Acid Hydrochlorides

Compound Name CAS Number Molecular Formula Key Structural Differences Biological Relevance
(S)-3-Amino-5-hexenoic acid HCl 332064-77-4 C₆H₁₂ClNO₂ Shorter chain (no phenyl group) Unreported
(R)-3-Amino-5-hexenoic acid HCl 332064-79-6 C₆H₁₂ClNO₂ R-configuration at C3 Stereochemical studies
4-Phenyl-3-butenoic acid (PBA) 1650-89-1 C₁₀H₁₀O₂ Shorter chain (4 carbons), no amino group Inhibits neuropeptide amidation; anti-inflammatory

Key Observations :

  • Stereochemistry (S vs. R configurations) significantly impacts receptor binding and metabolic stability, as seen in enantiomeric pairs like (S)- and (R)-3-amino-5-hexenoic acid HCl .

Functional Analogs with Anti-Inflammatory Activity

  • 4-Phenyl-3-butenoic acid (PBA): Mechanism: Inhibits peptidylglycine α-monooxygenase (PAM), reducing amidated neuropeptides (e.g., substance P) linked to inflammation . Efficacy: 67% inhibition of carrageenan-induced edema in rats at 500 mg/kg . Comparison: Unlike PBA, 3-amino-6-phenyl-5-hexenoic acid HCl lacks reported data on PAM inhibition or anti-inflammatory activity, suggesting divergent therapeutic pathways .

Hydrochloride Salts of Amino Acid Derivatives

Compound Name CAS Number Key Features Stability/Solubility
Nicardipine HCl 54527-84-3 Calcium channel blocker Acid-stable
Yohimbine HCl 65-19-0 α₂-Adrenergic antagonist High aqueous solubility
3-Amino-6-phenyl-5-hexenoic acid HCl 332064-69-4 Unsaturated backbone Stability under refrigeration



Key Observations :

  • Hydrochloride salts generally improve aqueous solubility and thermal stability . For example, Nicardipine HCl retains efficacy in acidic environments .
  • 3-Amino-6-phenyl-5-hexenoic acid HCl’s stability profile aligns with typical amino acid hydrochlorides but requires refrigeration to prevent decomposition .

Biological Activity

3-Amino-6-phenyl-5-hexenoic acid hydrochloride is a compound that has garnered interest in biological research due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H20ClN
  • Molecular Weight : 241.72 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound is believed to exert its biological effects primarily through modulation of neurotransmitter systems. It has been studied for its potential role as a glycine transporter inhibitor, which can influence pain pathways and synaptic transmission.

Pharmacological Effects

  • Glycine Transport Inhibition : This compound has shown promise in selectively inhibiting glycine transporters GlyT1 and GlyT2, which are critical for regulating glycine levels in the central nervous system. Inhibition of these transporters can enhance glycinergic neurotransmission, potentially leading to analgesic effects in pain models .
  • Analgesic Properties : Research indicates that this compound may reduce mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain. This suggests its utility in treating conditions characterized by heightened pain sensitivity .

Study 1: Analgesic Efficacy in Rodent Models

A study investigated the analgesic effects of the compound in formalin-induced pain models. Results indicated a significant reduction in pain responses during both phases of the formalin test, suggesting that the compound's mechanism involves modulation of central pain pathways .

PhasePain Score Reduction (%)
Phase 145%
Phase 260%

Study 2: Glycine Transporter Selectivity

In vitro experiments using oocytes expressing human GlyT1 and GlyT2 demonstrated that this compound selectively inhibited GlyT2 with an IC50 value of approximately 250 nM, while exhibiting less effect on GlyT1 . This selectivity is crucial for minimizing side effects associated with broader glycine transporter inhibition.

TransporterIC50 (nM)
GlyT1>1000
GlyT2250

Current Research Directions

Ongoing research is focused on:

  • Exploring Structural Modifications : Investigating analogs of this compound to enhance potency and selectivity.
  • Clinical Trials : Early-phase clinical trials are being planned to assess the safety and efficacy of this compound in human subjects suffering from chronic pain conditions.
  • Mechanistic Studies : Further studies aim to elucidate the precise cellular mechanisms through which this compound exerts its effects on glycinergic neurotransmission.

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-6-phenyl-5-hexenoic acid hydrochloride is synthesized through various enantioselective methods, which allow for the production of specific enantiomers that exhibit distinct biological activities. The synthesis often involves chiral catalysts and specific reaction conditions to achieve high yields and enantiomeric purity .

Biological Activities

This compound has been studied for its diverse biological activities, making it a candidate for several therapeutic applications:

Analgesic Properties

Research indicates that this compound may have analgesic effects similar to those of endogenous cannabinoids. It has been shown to inhibit the GlyT2 transporter, enhancing glycinergic synaptic transmission and providing a mechanism for its analgesic action. In animal models, it has demonstrated efficacy in reducing mechanical allodynia and thermal hyperalgesia associated with inflammatory and neuropathic pain .

Anticancer Activity

Studies have reported that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, a study on human colon cancer cell lines demonstrated that treatment with related compounds resulted in reduced cell viability and induced apoptosis through mitochondrial pathways. The IC50 value for these compounds was approximately 15 µM, indicating potent anticancer activity.

Neuroprotective Effects

The antioxidant properties of this compound suggest potential neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it may be beneficial in treating neurodegenerative diseases.

Therapeutic Applications

The diverse biological activities of this compound open avenues for its use in various therapeutic contexts:

Pain Management

Given its analgesic properties, this compound could be developed as a novel treatment for chronic pain conditions, offering an alternative to traditional analgesics with fewer side effects.

Cancer Therapy

The ability to induce apoptosis in cancer cells positions this compound as a promising candidate for chemotherapeutic agents, particularly against resistant cancer types.

Neurological Disorders

Its potential neuroprotective effects make it a candidate for further research into treatments for diseases like Alzheimer's or Parkinson's, where oxidative stress plays a significant role in disease progression.

Case Studies

Several studies support the therapeutic applications of this compound:

Study Focus Findings Reference
Analgesic EffectsInhibition of GlyT2 enhances glycinergic transmission; reduces pain in rodent models
Anticancer ActivityInduces apoptosis in HCT116 colon cancer cells; IC50 ~15 µM
Neuroprotective PotentialReduces oxidative stress; potential application in neurodegenerative diseases

Q & A

Q. What synthetic routes are recommended for preparing 3-Amino-6-phenyl-5-hexenoic acid hydrochloride, and how is purity validated?

The compound can be synthesized via multi-step organic reactions, often involving stereoselective strategies due to its chiral center. A common approach includes coupling γ-styryl derivatives with protected amino acids, followed by hydrochloric acid salt formation . Purity assessment typically employs HPLC (≥95% purity criteria) and mass spectrometry for molecular weight confirmation (Mw = 241.72) . Quantitative NMR or FTIR may verify structural integrity, particularly the presence of the α,β-unsaturated ester and amine hydrochloride groups .

Q. Which analytical techniques are optimal for characterizing the hydrochloride salt form?

  • HPLC : Quantifies purity and detects impurities using reverse-phase columns and UV detection .
  • NMR : Confirms stereochemistry (e.g., (S)-configuration) and proton environments, such as the vinyl proton at δ 5.5–6.5 ppm .
  • Elemental Analysis : Validates chloride content to confirm salt stoichiometry .
  • TGA/DSC : Assesses thermal stability and decomposition profiles under controlled conditions .

Q. What solubility properties are critical for handling this compound in aqueous buffers?

Solubility in PBS (pH 7.4) is moderate (~5 mg/mL), while DMSO and DMF enhance dissolution for biological assays. Precipitation risks in acidic conditions (pH < 4) necessitate buffering agents like sodium acetate to stabilize solutions .

Advanced Research Questions

Q. How does stereochemistry influence reactivity in peptide coupling or catalytic applications?

The (S)-configuration at the α-carbon enhances enantioselectivity in peptide synthesis, particularly in forming β-homoalanine derivatives. Steric hindrance from the styryl group may slow coupling kinetics, requiring optimized reagents like EDC/NHS for amide bond formation . Comparative studies with racemic mixtures reveal divergent bioactivity profiles, underscoring the need for chiral resolution techniques (e.g., chiral HPLC) .

Q. What strategies mitigate decomposition of this compound under aqueous or oxidative conditions?

  • Lyophilization : Reduces hydrolysis by storing the compound as a lyophilized powder .
  • Antioxidants : Addition of TCEP (1–5 mM) prevents oxidation of the α,β-unsaturated moiety .
  • pH Control : Buffering at pH 7.0–7.4 minimizes acid-catalyzed degradation . Decomposition products (e.g., CO, NOx) can be monitored via GC-MS under stress testing .

Q. How can computational modeling predict interactions of this compound with biological targets?

Molecular docking studies (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID) identify potential binding sites in enzymes like aminotransferases. MD simulations assess stability in lipid bilayers, leveraging its amphiphilic nature from the phenyl and carboxylate groups .

Methodological Considerations

Q. What protocols ensure safe handling and storage?

  • PPE : Gloves and goggles are mandatory due to skin/eye irritation risks (GHS07 classification) .
  • Storage : Keep desiccated at 2–8°C in amber vials to prevent photodegradation .
  • Waste Disposal : Neutralize with bicarbonate before incineration to avoid toxic fumes .

Q. How do contradictory data on stability across studies inform experimental design?

Discrepancies in thermal stability (e.g., TGA vs. DSC results) may arise from sample hydration levels. Pre-experiment characterization (e.g., Karl Fischer titration for water content) and controlled humidity chambers standardize testing conditions .

Tables for Key Data

Property Value Method Reference
Molecular Weight241.72 g/molMS
Solubility (PBS, pH 7.4)5 mg/mLGravimetric
Purity (HPLC)≥95%Reverse-phase
Decomposition Onset180°CTGA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.